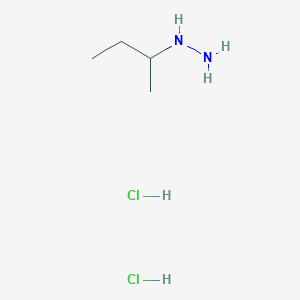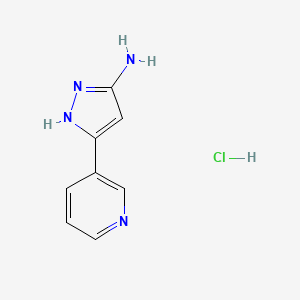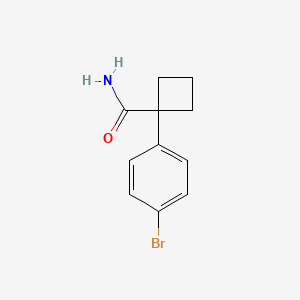![molecular formula C12H10N2O5 B1393864 4-[Ethoxy(oxo)acetyl]-3-phenyl-1,2,3-oxadiazol-3-ium-5-olate CAS No. 1103497-68-2](/img/structure/B1393864.png)
4-[Ethoxy(oxo)acetyl]-3-phenyl-1,2,3-oxadiazol-3-ium-5-olate
Vue d'ensemble
Description
4-[Ethoxy(oxo)acetyl]-3-phenyl-1,2,3-oxadiazol-3-ium-5-olate (EOAOPO) is a compound composed of a five-membered ring with an oxygen-containing group attached to one of the carbon atoms. It is a heterocyclic compound that has been studied for its potential applications in the field of organic chemistry. EOAOPO is a versatile compound that is capable of forming a variety of derivatives, making it an attractive target for further research.
Applications De Recherche Scientifique
Structural Analysis of Oxadiazole Compounds
4-[Ethoxy(oxo)acetyl]-3-phenyl-1,2,3-oxadiazol-3-ium-5-olate and its derivatives have been extensively studied for their crystallographic properties. Research by Fun et al. (2011) on similar compounds, like 4-Acetyl-3-(p-anisyl)sydnone, reveals that these compounds often exhibit planar oxadiazole rings forming various dihedral angles with attached benzene rings. This structural analysis is crucial in understanding the molecular interactions and stability of these compounds (Fun, Loh, Nithinchandra, & Kalluraya, 2011).
Sydnone and Oxadiazole Ring Interactions
Studies have also focused on the interactions between the sydnone ring and other molecular components. For example, Grossie, Harrison, and Turnbull (2013) explored a compound with a systematic name similar to the one , noting the significant interplanar angles and hydrogen bonding patterns, which are critical for understanding the chemical behavior and potential applications of these substances (Grossie, Harrison, & Turnbull, 2013).
Antifungal Properties
From a functional perspective, certain oxadiazole derivatives have been identified for their antifungal properties. Khazhieva et al. (2018) synthesized and tested various 1,2,3-triazolium-5-olates, including derivatives similar to the compound , finding significant inhibitory effects against phytopathogenic fungi (Khazhieva, Demkin, Eltsov, Nein, Kalinina, Fan, Chen, Zhao, Glukhareva, & Morzherin, 2018).
Pharmacological Evaluation
Additionally, the pharmacological potential of related oxadiazole derivatives has been evaluated. Faheem (2018) investigated compounds including 1,3,4-oxadiazole and pyrazole derivatives for various medicinal properties such as tumor inhibition and antioxidant effects. This research provides insights into the potential therapeutic applications of these compounds (Faheem, 2018).
Propriétés
IUPAC Name |
4-(2-ethoxy-2-oxoacetyl)-3-phenyloxadiazol-3-ium-5-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O5/c1-2-18-12(17)10(15)9-11(16)19-13-14(9)8-6-4-3-5-7-8/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOBAWFTZHGIDIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=C(ON=[N+]1C2=CC=CC=C2)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[Ethoxy(oxo)acetyl]-3-phenyl-1,2,3-oxadiazol-3-ium-5-olate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3',4'-Dichloro-5-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1393786.png)
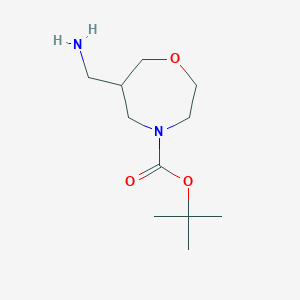

![5-Fluorobenzo[b]thien-2-ylboronic acid](/img/structure/B1393792.png)

![4-Methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1393796.png)
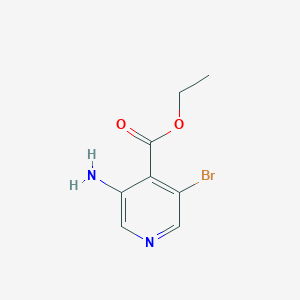
![6-[(Cyclohexylmethyl)amino]pyridine-2-carbonitrile](/img/structure/B1393798.png)
